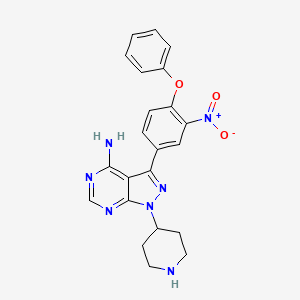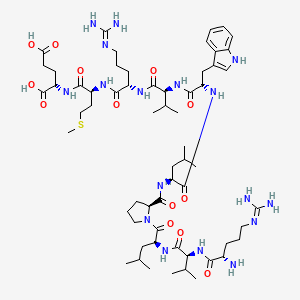
BDC2.5 mimotope 1040-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDC2.5 mimotope 1040-51 is a mimotope peptide for the diabetogenic T cell clone BDC2.5. It was isolated from non-obese diabetic mice and is used primarily for scientific research . This peptide is significant in the study of autoimmune diabetes, as it prompts T cells from prediabetic and diabetic non-obese diabetic mice to respond to BDC2.5 mimotope peptides .
准备方法
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-51 is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH . The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves automated peptide synthesizers and rigorous purification processes, such as high-performance liquid chromatography, to ensure high purity and yield .
化学反应分析
Types of Reactions
BDC2.5 mimotope 1040-51 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors.
Common Reagents and Conditions
Solid-phase peptide synthesis reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine).
Purification reagents: Solvents like acetonitrile and water for high-performance liquid chromatography.
Major Products Formed
The primary product formed is the this compound peptide itself. During synthesis, intermediate peptides are formed, which are subsequently elongated to produce the final peptide .
科学研究应用
BDC2.5 mimotope 1040-51 is used extensively in autoimmune diabetes research. It serves as a tool to study the activation and response of diabetogenic T cells. Researchers use this peptide to investigate the mechanisms of T cell-mediated beta-cell destruction in the pancreas, which is a hallmark of type 1 diabetes .
作用机制
BDC2.5 mimotope 1040-51 exerts its effects by mimicking the natural epitopes recognized by the BDC2.5 T cell clone. When introduced to T cells from non-obese diabetic mice, it binds to the T cell receptors, triggering an immune response. This interaction helps researchers understand how T cells recognize and respond to specific antigens in autoimmune diabetes .
相似化合物的比较
Similar Compounds
BDC2.5 mimotope 1040-31: Another mimotope peptide for the BDC2.5 T cell clone, known for its specificity in stimulating BDC2.5 cells.
BDC2.5 mimotope 1040-51: Similar in function but may have slight variations in sequence or structure.
Uniqueness
This compound is unique due to its specific sequence and high affinity for the BDC2.5 T cell clone. This specificity makes it a valuable tool for studying the precise mechanisms of T cell activation and autoimmune responses in type 1 diabetes .
属性
分子式 |
C60H99N17O13S |
|---|---|
分子量 |
1298.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |
InChI 键 |
OWEPERKDAFRHOM-XQYUPZCISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


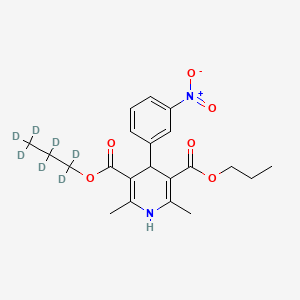
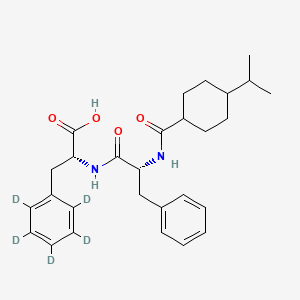
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
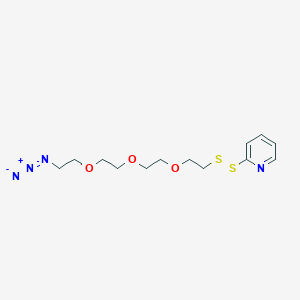

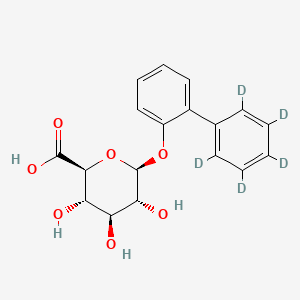
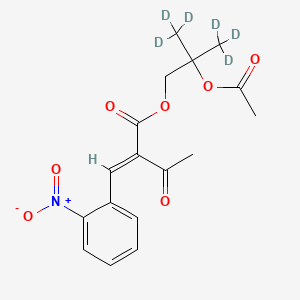
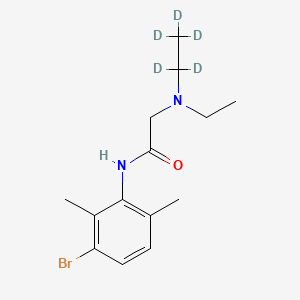
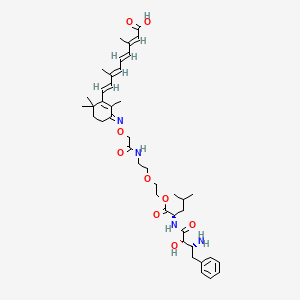

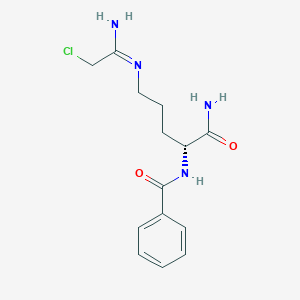
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
